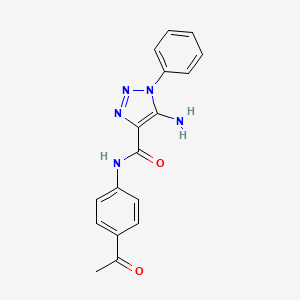
N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15N5O2 and its molecular weight is 321.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and bbb permeability . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Actividad Biológica
N-(4-acetylphenyl)-5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a triazole ring system with an acetylphenyl group and an amino group, which contributes to its unique chemical properties. Its molecular formula is C17H15N5O2 with a molecular weight of approximately 335.4 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing binding affinity to enzymes or receptors involved in disease processes. This interaction may inhibit essential biological functions in pathogens or cancer cells.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent against various pathogens. For instance, studies have shown that triazoles can disrupt fungal cell wall synthesis and inhibit the growth of bacteria by targeting specific enzymes critical for their survival .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and disruption of mitochondrial function. For example, compounds similar to this triazole have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity .
Study 1: Anticancer Efficacy
A recent study assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound exhibited significant growth inhibition with IC50 values ranging from 5 to 20 µM across different cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial activity, this compound was tested against a panel of bacterial strains. It demonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The study concluded that the compound's structural features are crucial for its antimicrobial efficacy .
Comparative Analysis
| Activity | IC50/Effect | Target Pathogen/Cell Line |
|---|---|---|
| Anticancer | IC50: 5 - 20 µM | Various cancer cell lines |
| Antimicrobial | MIC: 10 - 50 µg/mL | Gram-positive bacteria |
| Cytotoxicity | CC50 > 100 μM | HepG2 and Vero cells |
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-5-amino-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-11(23)12-7-9-13(10-8-12)19-17(24)15-16(18)22(21-20-15)14-5-3-2-4-6-14/h2-10H,18H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJQJPNRNDFIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














